3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide
Description
3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide is a bufadienolide, a class of steroid-like compounds characterized by a six-membered unsaturated lactone ring at position C-15. Bufadienolides are primarily isolated from toad venom (Bufo spp.) and plants like Kalanchoe and Helleborus species. This compound is distinguished by hydroxyl groups at positions C-3β, C-5, and C-14, with a 5β-configured steroidal backbone (Figure 1).
Properties
IUPAC Name |
5-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOJKPTQWWJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
similar compounds are typically produced through a combination of chemical synthesis and extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide, also known as Telocinobufagin, is a bioactive compound isolated from the skin secretion of the toad Bufo rubescens . It belongs to the class of bufadienolides, which are cardiac glycosides found in both plants and animals . Bufadienolides, including Telocinobufagin, have been investigated for various therapeutic applications, including anti-cancer, anti-bacterial, antiprotozoal, and anti-viral activities .
Chemical Properties and Safety
3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide has the molecular formula and a molecular weight of 402.52 . Safety information indicates that it is a hazardous substance with the following warnings :
- Hazard Statements : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautionary Statements : Includes measures for prevention, response, storage, and disposal, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection.
Synonyms
3β,5,14-Trihydroxy-5β-bufa-20,22-dienolide is also known by several synonyms, including :
- NSC 90782
- NSC 119989
- Telobufotoxin
- Telocinobufagin
- Telocinobufogenin
Potential Therapeutic Applications
Bufadienolides, such as Telocinobufagin, have demonstrated potential therapeutic benefits in specific conditions . They have been shown to possess :
- Anti-cancer activity
- Anti-bacterial activity
- Antiprotozoal activity
- Anti-viral activity
- Benefits in some cardiovascular conditions
- Insecticidal, analgesic, and surface anesthetic activities
Research indicates that bufadienolides derived from toad venom have broad-spectrum anticancer potential and may be effective in treating various cancers, including acute myeloid leukemia, lung cancer, colorectal cancer, liver cancer, breast cancer, oral cancer, gastric cancer, melanoma, nasopharyngeal carcinoma, osteosarcoma, cholangiocarcinoma and myeloma .
Neuromuscular Effects
Mechanism of Action
The mechanism of action of 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide involves its interaction with molecular targets such as the sodium-potassium ATPase enzyme. This interaction leads to an increase in intracellular calcium levels, which enhances cardiac contractility. The compound’s effects on other molecular pathways are still under investigation .
Comparison with Similar Compounds
Structural Variations
Key bufadienolides are derived from the parent compound bufalin (3β,14-dihydroxy-5β-bufa-20,22-dienolide) through substitutions at positions C-5, C-11, C-12, C-15, and C-14. Below is a detailed comparison:
Functional Implications of Structural Differences
- C-5 Hydroxylation: The 5-hydroxy group in the target compound is rare among bufadienolides. This substitution may enhance solubility or alter receptor binding compared to bufalin (lacking C-5-OH) .
- C-12 Oxo Group: Arenobufagin’s 12-oxo moiety correlates with moderate cytotoxicity (HepG2: 15.1 μM), suggesting that ketone groups at C-12 may enhance antiproliferative effects .
- Epoxide Modifications: Cinobufagin and resibufogenin contain 14,15-epoxy groups, which are associated with increased stability and altered bioactivity profiles, such as cinobufagin’s activity against colorectal cancer .
- Acetylation: Bufatalin and cinobufagin include acetylated hydroxyl groups, which may improve membrane permeability or metabolic resistance .
Biological Activity
3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide, also known as Telobufotoxin or Telocinobufagin, is a steroidal compound with significant biological activities. It belongs to the class of bufadienolides, which are derived from the skin of certain toad species, particularly Bufo toads. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H34O5
- Molecular Weight : 402.52 g/mol
- CAS Number : 472-26-4
The primary mechanism of action for 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide involves the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular calcium concentrations in cardiac myocytes, resulting in enhanced myocardial contractility. This mechanism is similar to that of digitalis glycosides, making it a potent cardiotonic agent .
Cardiotonic Effects
3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide exhibits notable cardiotonic effects. It has been shown to improve heart contractility and is considered for therapeutic use in heart failure and other cardiac conditions. The compound's ability to enhance cardiac output while potentially reducing heart rate makes it a candidate for further clinical studies .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines. The compound's structural features contribute to its ability to interact with cellular signaling pathways involved in apoptosis and inflammation .
Anti-inflammatory Effects
In addition to its cardiotonic and anticancer activities, 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide has shown potential anti-inflammatory effects. It may modulate inflammatory pathways and reduce oxidative stress markers in various biological systems .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide compared to structurally similar bufadienolides:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Telobufotoxin | Similar steroidal structure | Cardiotonic effects similar to digitalis |
| Bufalin | Hydroxylated bufadienolide | Anti-cancer activity; cardiotonic |
| Telocinobufagin | Hydroxylated derivative | Cardiotonic; potential anti-cancer effects |
Case Studies and Research Findings
- Cardiac Function Studies : A study evaluating the effects of Telobufotoxin on isolated cardiac tissues demonstrated a significant increase in contractility and reduced relaxation times compared to control tissues. This supports its use as a potential treatment for heart failure .
- Cytotoxicity Assays : In vitro assays showed that 3-beta,5,14-Trihydroxy-5-beta-bufa-20,22-dienolide exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating its potential as an anticancer agent .
- Inflammation Models : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following induced inflammation. This suggests a role in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
